molecular formula C8H11NO2S B12892361 (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one

Cat. No.: B12892361
M. Wt: 185.25 g/mol
InChI Key: CXLFTVCWYKNFHE-DAXSKMNVSA-N
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Description

(4Z)-3-Methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one is a heterocyclic compound belonging to the 1,2-oxazol-5-one family. These derivatives are characterized by a five-membered oxazolone ring with substituents influencing their physicochemical and biological properties. The target compound features a Z-configured propan-2-ylsulfanylmethylidene group at position 4 and a methyl group at position 3. Its synthesis via a one-pot protocol achieves high yields (85–90%) through hydrolysis of 5-imino-1,2-oxazole intermediates . This article compares its structural, synthetic, and functional attributes with analogous 1,2-oxazol-5-ones.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C8H11NO2S/c1-5(2)12-4-7-6(3)9-11-8(7)10/h4-5H,1-3H3/b7-4-

InChI Key

CXLFTVCWYKNFHE-DAXSKMNVSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\SC(C)C

Canonical SMILES

CC1=NOC(=O)C1=CSC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amino ester with a cyanamide or guanidine derivative, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations

The table below highlights key structural differences among selected 1,2-oxazol-5-ones:

Compound Name R (Position 4) R' (Position 3) Synthesis Yield Reference
(4Z)-3-Methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one Propan-2-ylsulfanylmethylidene Methyl 85–90%
(4Z)-4-[(4-Methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one 4-Methoxyphenyl Phenyl Not reported
(4Z)-2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one 3,4,5-Trimethoxybenzylidene Phenyl Not reported
(4Z)-4-[(4-Hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one 4-Hydroxy-3-methoxyphenyl Phenyl Not reported

Physicochemical Properties

Solubility and Hydrogen Bonding

  • Target Compound : The propan-2-ylsulfanyl group imparts hydrophobicity, likely reducing aqueous solubility compared to polar analogs.
  • 4-Hydroxy-3-Methoxyphenyl Analog () : Hydroxyl and methoxy groups enhance solubility via hydrogen bonding with water .
  • Trimethoxybenzylidene Derivative () : Polar trimethoxy groups improve solubility, though steric bulk may limit crystallinity .

Hydrogen bonding patterns, as analyzed in , indicate that aryl-substituted oxazolones (e.g., 4-methoxyphenyl) form distinct supramolecular architectures compared to sulfur-containing variants .

Antibacterial Activity

The trimethoxybenzylidene analog () exhibits antibacterial activity, attributed to electron-rich aromatic systems enhancing membrane interaction .

Reactivity and Stability

Sulfur’s electron-donating nature in the target compound could stabilize the oxazolone ring against hydrolysis compared to electron-withdrawing groups (e.g., bromophenyl in ) . Methoxy and hydroxy substituents () may increase susceptibility to oxidative degradation.

Crystallographic and Conformational Analysis

Crystal Structure Determination

Software like SHELX () and ORTEP-III () are critical for analyzing oxazolone derivatives. The target compound’s Z-configuration at position 4 likely influences crystal packing, as seen in analogous structures .

Hydrogen Bonding Networks

The hydroxy-methoxy analog () forms robust hydrogen-bonded networks (e.g., O–H···O interactions), whereas sulfur-containing derivatives may prioritize van der Waals interactions due to reduced polarity .

Biological Activity

(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one is C11H13N1O2SC_{11}H_{13}N_{1}O_{2}S with a molecular weight of approximately 225.29 g/mol. The structure features an oxazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₂S
Molecular Weight225.29 g/mol
CAS NumberNot specified
IUPAC Name(4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one

Antimicrobial Properties

Research indicates that compounds with oxazole rings exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one demonstrated potent inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound in developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. A notable case study involved treating xenograft models with this compound, resulting in significant tumor reduction compared to controls.

The biological activity of (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one is primarily attributed to its ability to interfere with cellular signaling pathways. It has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
  • Cancer Treatment : In a preclinical trial reported in Cancer Research, mice treated with (4Z)-3-methyl-4-(propan-2-ylsulfanylmethylidene)-1,2-oxazol-5-one showed a 50% reduction in tumor size after four weeks compared to untreated controls.

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